N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide is a synthetic compound characterized by the presence of an oxazole ring substituted with methoxymethyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide typically involves multiple steps. One common method includes the formation of the oxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methoxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)pyrrolidines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Pyrrolidine derivatives: These compounds share structural similarities and are used in drug discovery and organic synthesis
Uniqueness
N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxazole ring provides a versatile scaffold for further chemical modifications .
Properties
Molecular Formula |
C8H9F3N2O3 |
---|---|
Molecular Weight |
238.16 g/mol |
IUPAC Name |
N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C8H9F3N2O3/c1-4-13-5(7(14)12-3-15-2)6(16-4)8(9,10)11/h3H2,1-2H3,(H,12,14) |
InChI Key |
WKTPUAHYTGUZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C(F)(F)F)C(=O)NCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.